2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(3-chlorophenyl)acetamide
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Overview
Description
2-(10-AMINO-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N~1~-(3-CHLOROPHENYL)ACETAMIDE is a complex organic compound featuring a unique structure that combines a pyrimido[1,2-a][1,3]benzimidazole core with an amino group and a chlorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-AMINO-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N~1~-(3-CHLOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the pyrimido[1,2-a][1,3]benzimidazole core, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes selecting suitable solvents, catalysts, and temperature conditions to facilitate the reactions efficiently. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(10-AMINO-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N~1~-(3-CHLOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(10-AMINO-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N~1~-(3-CHLOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(10-AMINO-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N~1~-(3-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(10-AMINO-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N~1~-(4-CHLOROPHENYL)ACETAMIDE: Similar structure but with a different position of the chlorine atom.
2-(10-AMINO-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N~1~-(3-BROMOPHENYL)ACETAMIDE: Similar structure with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of 2-(10-AMINO-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N~1~-(3-CHLOROPHENYL)ACETAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenylacetamide moiety may enhance its binding affinity to certain molecular targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C18H16ClN5O2 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
2-(10-amino-2-oxo-3,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H16ClN5O2/c19-12-4-3-5-13(9-12)21-16(25)8-11-10-23-14-6-1-2-7-15(14)24(20)18(23)22-17(11)26/h1-7,9,11H,8,10,20H2,(H,21,25) |
InChI Key |
LZMZDJNPAZFUDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N=C2N1C3=CC=CC=C3N2N)CC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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